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molecular formula C11H15BrN2O2 B8718617 tert-Butyl (4-amino-3-bromophenyl)carbamate

tert-Butyl (4-amino-3-bromophenyl)carbamate

Cat. No. B8718617
M. Wt: 287.15 g/mol
InChI Key: ICONYUFBFKEURG-UHFFFAOYSA-N
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Patent
US08987249B2

Procedure details

To tert-butyl N-(3-bromo-4-nitro-phenyl)carbamate (1 g, 3.15 mmol) in ethyl acetate (20 mL) is added tin (II) chloride dihydrate (3.56 g, 15.77 mmol) and stirred overnight at r.t. The reaction mixture is basified with potassium carbonate/sodium hydroxide. The organic layer is separated, dried and concentrated. The crude product is used without further purification for the next step. Yield 83%, m/z 287/289[M+H]+, rt 0.58 min, LC-MS Method X011_S03.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
potassium carbonate sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.O.O.[Sn](Cl)Cl.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>C(OCC)(=O)C>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[CH:3][C:2]=1[Br:1] |f:1.2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C=CC1[N+](=O)[O-])NC(OC(C)(C)C)=O
Name
Quantity
3.56 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
potassium carbonate sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+].[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is used without further purification for the next step
CUSTOM
Type
CUSTOM
Details
rt 0.58 min, LC-MS Method X011_S03
Duration
0.58 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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